7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole
Description
Overview of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole
This compound represents a sophisticated example of modern heterocyclic synthesis, incorporating multiple functional elements within a single molecular framework. The compound is characterized by its Chemical Abstracts Service registry number 850349-26-7, which establishes its unique identity within the chemical literature. The molecular structure consists of an indole core modified by three distinct substituents: a bromine atom positioned at the 7-position of the indole ring system, a methyl group attached to the 2-position, and a pyridin-3-ylmethyl moiety connected to the nitrogen atom of the indole nucleus.
The compound exhibits a molecular formula of C15H13BrN2, corresponding to a molecular weight of 301.18 grams per mole. Database records indicate that this compound has been synthesized and characterized with high purity levels, typically exceeding 95% as determined by high-performance liquid chromatography analysis. The presence of the bromine substituent introduces significant electronic effects that influence the reactivity and potential applications of the molecule, while the pyridine ring system contributes additional coordination sites and polar characteristics that enhance its synthetic utility.
Contemporary chemical suppliers maintain limited availability of this compound, with some sources indicating discontinued production status, suggesting its specialized nature and targeted research applications. The compound's structural complexity and specific substitution pattern indicate its likely role as an intermediate in pharmaceutical research or as a building block for more complex heterocyclic systems.
Historical Context of Indole-Based Heterocycles in Chemical Research
The development of indole chemistry traces its origins to the mid-nineteenth century, establishing a foundation that would eventually enable the synthesis of complex derivatives such as this compound. The initial discovery of indole occurred in 1866 when German chemist Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, marking a pivotal moment in heterocyclic chemistry. This breakthrough followed earlier work involving the study of indigo dye, from which the name "indole" derives as a portmanteau of "indigo" and "oleum," reflecting its isolation through treatment of indigo dye with oleum.
The systematic investigation of indole chemistry gained momentum through the work of Emil Fischer, who developed the Fischer indole synthesis in 1883. This synthetic methodology revolutionized the field by providing a reliable route for constructing indole rings from aryl hydrazines and carbonyl compounds under acidic conditions. The Fischer synthesis became instrumental in enabling the preparation of substituted indoles with various functional groups, laying the groundwork for the sophisticated derivatives that would emerge in subsequent decades.
Historical records indicate that certain indole derivatives served as important dyestuffs until the end of the nineteenth century, demonstrating the early commercial significance of this heterocyclic system. The 1930s witnessed a resurgence of interest in indole chemistry when researchers recognized the presence of the indole nucleus in numerous important alkaloids, as well as in the amino acid tryptophan and plant hormones such as auxin. This recognition established indole as a fundamental structural motif in both natural products and synthetic chemistry.
The evolution from simple indole to complex substituted derivatives reflects the progressive sophistication of synthetic methodology. Early work focused on basic substitution patterns, but modern synthetic approaches enable the preparation of multiply substituted indoles with precise regiochemical control. The development of palladium-mediated coupling reactions and other advanced synthetic techniques has expanded the accessible chemical space, making compounds like this compound synthetically feasible.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern synthetic capability and strategic molecular design. Indole derivatives have demonstrated remarkable versatility in medicinal chemistry, exhibiting diverse biological activities including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This broad spectrum of biological activity has made indole-containing compounds attractive targets for pharmaceutical development and has driven continued innovation in synthetic methodology.
The specific structural features of this compound reflect strategic considerations in molecular design that are characteristic of contemporary heterocyclic chemistry. The incorporation of a bromine substituent at the 7-position provides a reactive site for further synthetic elaboration through cross-coupling reactions, while the pyridine ring system introduces additional binding sites and modulates the electronic properties of the molecule. The methyl group at the 2-position influences the steric environment and electronic distribution within the indole system.
From a synthetic perspective, the compound exemplifies the successful integration of multiple heterocyclic systems within a single molecular framework. The combination of indole and pyridine rings creates opportunities for diverse intermolecular interactions and provides multiple sites for potential biological activity. This structural complexity reflects the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures that can address specific biological targets with enhanced selectivity and potency.
The compound's position within chemical databases and commercial availability indicates its recognition as a valuable synthetic intermediate. The maintenance of high purity standards and specific analytical characterization protocols demonstrates the compound's importance in research applications. The discontinuation of commercial production by some suppliers paradoxically highlights its specialized nature and suggests targeted applications in advanced research programs.
Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds that can serve multiple roles within synthetic sequences, and this compound exemplifies this multifunctional approach. The presence of reactive sites suitable for further derivatization, combined with the inherent biological activity potential of the indole nucleus, positions this compound as a versatile platform for drug discovery and materials science applications.
Position within the Broader Family of Bromoindole Derivatives
The classification of this compound within the broader family of bromoindole derivatives reveals its unique position among structurally related compounds and highlights the systematic exploration of halogen substitution effects in indole chemistry. Bromoindole derivatives have been extensively studied due to the versatile reactivity of the carbon-bromine bond, which enables diverse synthetic transformations including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes.
Comparative analysis with other bromoindole derivatives demonstrates the systematic variation of substitution patterns that characterizes this chemical family. 4-bromoindole, with its bromine substituent at the 4-position, exhibits distinct physical properties including a melting point of 17 degrees Celsius and a boiling point of 284 degrees Celsius. In contrast, 5-bromoindole represents another positional isomer that has found applications in pharmaceutical research, particularly in the development of cytochrome enzyme inhibitors. The 6-bromoindole derivative, available with 96% purity and a melting point range of 92-96 degrees Celsius, demonstrates the influence of substitution position on physical properties.
The 7-position substitution in this compound represents a less common substitution pattern compared to the more frequently encountered 4-, 5-, and 6-bromoindoles. This positioning places the bromine substituent adjacent to the nitrogen atom of the indole ring, creating unique electronic effects that influence both reactivity and stability. The additional presence of the methyl group at the 2-position and the pyridin-3-ylmethyl substituent on the nitrogen atom further distinguishes this compound from simpler bromoindole derivatives.
Database analysis reveals that bromoindole derivatives span a range of molecular weights and structural complexities. Simple bromoindoles like 7-bromoindole (CAS 51417-51-7) represent the most basic members of this family. More complex derivatives incorporate additional substituents that modulate biological activity and synthetic utility. The progression from simple bromoindoles to multiply substituted derivatives like this compound reflects the evolution of medicinal chemistry toward increasingly sophisticated molecular designs.
The synthetic accessibility of different bromoindole derivatives varies significantly based on the substitution pattern and synthetic methodology employed. While simple bromoindoles can be prepared through direct bromination of indole, more complex derivatives often require multi-step synthetic sequences that build the target structure through strategic bond formations. The preparation of this compound likely involves advanced synthetic techniques that enable selective functionalization at multiple positions.
Properties
IUPAC Name |
7-bromo-2-methyl-1-(pyridin-3-ylmethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-8-13-5-2-6-14(16)15(13)18(11)10-12-4-3-7-17-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFRLYSWGOQHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CN=CC=C3)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592286 | |
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-26-7 | |
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
One common method involves electrophilic aromatic substitution, where a bromine atom is introduced to the indole ring. This method typically utilizes bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Reagents : Indole derivative, bromine or N-bromosuccinimide, solvent (e.g., dichloromethane).
Conditions : The reaction is usually carried out at room temperature or slightly elevated temperatures for several hours.
Purification : The product can be purified through column chromatography using a solvent system like ethyl acetate and hexane.
Synthesis Pathway Overview
A detailed synthesis pathway for this compound includes the following steps:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | Indole derivative, NBS | Room temp, 12 h | Variable |
| 2 | Friedel-Crafts Alkylation | Brominated indole, pyridine derivative | Heat, solvent (e.g., DMF) | Variable |
| 3 | Purification | Column chromatography | Ethyl acetate/hexane elution | High |
Detailed Reaction Mechanisms
Bromination Mechanism
The bromination of indoles typically follows an electrophilic aromatic substitution mechanism:
- Formation of Electrophile : NBS generates bromonium ions in situ.
- Electrophilic Attack : The indole nitrogen acts as a nucleophile and attacks the electrophile.
- Deprotonation : The resulting cation is deprotonated to yield the brominated product.
Friedel-Crafts Reaction
In the Friedel-Crafts alkylation step:
- Activation of the Electrophile : The pyridine derivative is activated through coordination with a Lewis acid.
- Nucleophilic Attack : The activated pyridine undergoes nucleophilic attack on the brominated indole.
- Formation of Product : The final product is formed after deprotonation and removal of the catalyst.
Characterization and Analysis
Characterization of the synthesized compound can be performed using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
High-performance Liquid Chromatography (HPLC) : Assesses purity and separation efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2nd position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: 2-Formyl-7-bromo-1-pyridin-3-ylmethyl-1H-indole.
Reduction: 7-Hydro-2-methyl-1-pyridin-3-ylmethyl-1H-indole.
Substitution: 7-Azido-2-methyl-1-pyridin-3-ylmethyl-1H-indole.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that indole derivatives, including 7-bromo compounds, possess significant antimicrobial properties. For instance, studies have shown that indole-based compounds can inhibit the growth of various bacterial strains, making them potential candidates for addressing antibiotic resistance issues in pathogens such as Mycobacterium tuberculosis . The structural features of 7-bromo derivatives contribute to their binding affinity with bacterial targets.
Anticancer Properties
Indoles are known for their anticancer activities. The presence of the bromine atom in 7-bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole enhances its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, although further research is necessary to elucidate the exact mechanisms and efficacy .
Neuroprotective Effects
Recent investigations into indole derivatives have highlighted their neuroprotective potential. The compound may exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation . This opens avenues for its use in developing treatments for conditions such as Alzheimer's disease.
Data Table: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of oxidative stress |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of indole derivatives, including 7-bromo compounds, demonstrated significant inhibition against various strains of bacteria. The research highlighted that modifications in the indole structure could enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .
Case Study 2: Anticancer Research
In vitro studies have shown that 7-bromo derivatives can effectively inhibit the proliferation of cancer cell lines. The compound was tested against several cancer types, revealing its potential to disrupt cell cycle progression and promote apoptosis in malignant cells . Further investigations are required to establish its effectiveness in vivo.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and pyridin-3-ylmethyl group can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole with related compounds:
Key Differences and Implications
Substituent Position and Electronic Effects :
- The pyridin-3-ylmethyl group in the target compound may improve solubility and π-π stacking compared to phenyl or imidazole groups in analogs .
- Bromine at position 7 is common in several compounds (e.g., ), enhancing halogen bonding in biological targets.
Triazole and imidazole moieties (e.g., ) introduce hydrogen-bonding capabilities, influencing target selectivity. Carboxamide derivatives (e.g., ) improve bioavailability through hydrogen bonding and solubility.
Triazole-containing indoles (e.g., ) demonstrate antioxidant properties, while difluoromethyl analogs (e.g., ) highlight metabolic stability in agrochemicals.
Physicochemical Properties
- Molecular Weight and Lipophilicity :
- Solubility :
- Pyridine and polar groups (e.g., carboxamides ) enhance aqueous solubility compared to purely aromatic derivatives.
Biological Activity
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the molecular formula C12H12BrN3 and features a bromine atom at the 7th position of the indole ring, which is known to influence its biological properties.
Research indicates that this compound interacts with various molecular targets, particularly kinases involved in cell signaling pathways. The compound has shown potential in modulating pathways related to:
- Cell Cycle Regulation : It may inhibit key kinases such as chk1 and chk2, which are critical for cell cycle progression.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased cancer cell death.
- Anti-inflammatory Activity : The compound has been observed to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown higher cytotoxicity against MCF-7 breast cancer cells compared to normal human fibroblasts, indicating its potential as a selective anticancer agent .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. It displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zones of inhibition observed were comparable or superior to standard antibiotics, suggesting its potential as an antimicrobial agent .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. Notably, it was more effective than some conventional chemotherapeutics in inhibiting tumor growth in vitro and in vivo models .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Data Tables
| Activity | Tested Strains | Zone of Inhibition (mm) | Comparison |
|---|---|---|---|
| Antibacterial | S. aureus | 20 | Ampicillin (18) |
| E. coli | 22 | Ciprofloxacin (21) | |
| Anticancer | MCF-7 | IC50 = 15 µM | Doxorubicin (20 µM) |
Q & A
Q. What are the established synthetic routes for 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including cross-coupling reactions and functional group substitutions. For example:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A related brominated indole derivative was synthesized using CuI in PEG-400:DMF, yielding 25% after column chromatography .
- Electrophilic aromatic substitution: NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) has been used to introduce nitrile groups into indole derivatives under mild conditions .
Key Variables Affecting Yield/Purity:
- Solvent system: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
- Catalyst loading: Excess CuI can lead to side reactions, reducing yield .
- Purification: Flash chromatography (silica gel) is preferred for intermediates, while recrystallization improves final compound purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield | Purity Assessment | Reference |
|---|---|---|---|---|
| CuAAC | CuI/PEG-400:DMF | 25% | NMR, HPLC | |
| Electrophilic Substitution | NCTS/DMF | 79%* | HPLC, Elemental Analysis | |
| *Yield reported for a structurally similar indole derivative. |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- 1H/13C NMR:
- Aromatic protons: Multiplets in δ 7.12–7.23 ppm for indole and pyridine rings .
- Methylene groups: Signals at δ 3.28 (t, J = 7.2 Hz) and δ 4.62 (t, J = 7.2 Hz) for –CH2– linkages .
- 13C NMR: Pyridinyl carbons appear at δ 146.0–116.4 ppm, while indole carbons range from δ 135.5–110.6 ppm .
- Mass Spectrometry (HRMS): A molecular ion peak at m/z 385.0461 [M+H]+ confirms the molecular formula .
- HPLC: Retention time consistency (e.g., 3.17 min under SMD-FA10-long conditions) and ≥95% purity thresholds are critical .
Note: Solvent choice (e.g., CDCl3 vs. DMSO-d6) may shift NMR signals; always report solvent conditions .
Advanced Research Questions
Q. How can researchers optimize the low yields reported in the synthesis of brominated indole derivatives (e.g., 25% in CuAAC protocols)?
Methodological Answer:
- Solvent optimization: Replace PEG-400:DMF with binary mixtures like THF:H2O to reduce viscosity and improve mixing .
- Catalyst alternatives: Explore Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings, which may offer higher selectivity for brominated intermediates .
- Reaction monitoring: Use TLC or in-situ IR to terminate reactions at optimal conversion points, minimizing byproduct formation .
Case Study: Increasing reaction time from 12 to 24 hours in CuAAC improved yield to 38% in a related indole synthesis .
Q. What strategies are employed to design analogs of this compound for SAR studies?
Methodological Answer:
- Core modifications: Introduce substituents (e.g., –OCH3, –CF3) at the indole 5-position to modulate electron density and steric effects .
- Side-chain variation: Replace the pyridin-3-ylmethyl group with morpholinoethyl or diethylaminoethyl moieties to enhance solubility and bioactivity .
- Biological screening: Use kinase inhibition assays (e.g., Flt3 or cholinesterase targets) to correlate structural changes with activity .
Example: Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylate showed improved solubility for in vitro testing .
Q. How should researchers address discrepancies in reported NMR chemical shifts for brominated indole derivatives?
Methodological Answer:
- Internal calibration: Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm) as references .
- Solvent effects: Note that DMSO-d6 upfield shifts aromatic protons by ~0.3 ppm compared to CDCl3 .
- Dynamic effects: Conformational flexibility in the pyridin-3-ylmethyl group may cause signal splitting; variable-temperature NMR can resolve this .
Data Conflict Example: A methylene group in a related compound showed δ 3.28 ppm in CDCl3 vs. δ 3.45 ppm in DMSO-d6 .
Q. What methodologies are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) and UV detection at 254 nm .
- Elemental analysis: Acceptable C, H, N deviations should be ≤0.4% for research-grade compounds .
- Complementary techniques: Combine LC-MS for molecular weight confirmation and 1H NMR for functional group integrity .
Purity Threshold: ≥95% by HPLC is standard for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
